(2-Methylphenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
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Overview
Description
(2-Methylphenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is an organic compound that features a boronic ester functional group. This compound is of interest due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves the reaction of 2-methylphenylboronic acid with 4-bromobenzyl alcohol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic ester group can be reduced to form a borane derivative.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are borane derivatives.
Substitution: The major products are substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, (2-Methylphenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology
In biological research, this compound can be used to create boron-containing biomolecules. These biomolecules can be used as enzyme inhibitors or as probes for studying biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Boronic esters have been shown to possess anti-cancer and anti-bacterial properties, making this compound a promising candidate for further research.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for use in various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which (2-Methylphenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol exerts its effects is primarily through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the boronic ester group interacts with biological molecules or other chemical species to produce the desired effect.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative that is widely used in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol: A similar compound with a different substitution pattern on the phenyl ring.
2-Methylphenylboronic Acid: Another boronic acid derivative with a methyl group on the phenyl ring.
Uniqueness
(2-Methylphenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is unique due to the presence of both a boronic ester group and a hydroxyl group. This combination allows for a wider range of chemical reactions and applications compared to simpler boronic acid derivatives. The compound’s structure also provides additional stability and reactivity, making it a valuable intermediate in various fields of research and industry.
Properties
IUPAC Name |
(2-methylphenyl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-14-8-6-7-9-17(14)18(22)15-10-12-16(13-11-15)21-23-19(2,3)20(4,5)24-21/h6-13,18,22H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTCTKHENNRIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC=CC=C3C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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